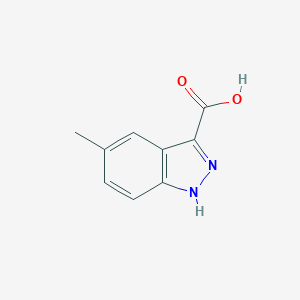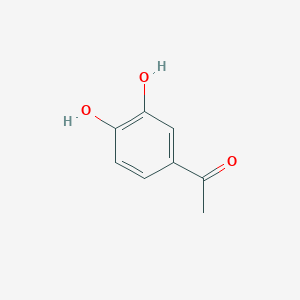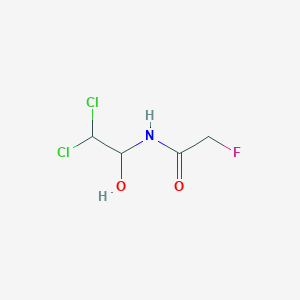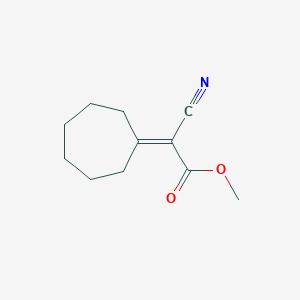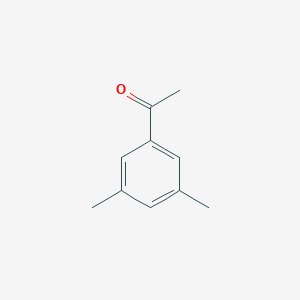
Simarolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Simarolide is a natural product isolated from the marine sponge Simarella sp. It has been found to possess several biological activities, including anticancer, antiviral, and antimicrobial effects.
Wissenschaftliche Forschungsanwendungen
Chemical Composition and Structural Analysis
- Simarolide, a C25-quassinoid, was isolated from Simaba cuneata and its structural details were determined using spectral data, including 1D and 2D NMR spectra. This study facilitated the complete assignment of the carbon and hydrogen atom chemical shifts for these compounds (Vieira et al., 1999).
Antimalarial Properties
- In a study evaluating the antimalarial activity of various quassinoids, simarolide exhibited limited effect against chloroquine-resistant Plasmodium falciparum in vitro, suggesting its potential in malaria research (Trager & Polonsky, 1981).
Structural Isolation from Plants
- Simarolide was also isolated from a French Guyanan Simaroubaceae plant, Simaba cf orinocensis H.B.K. Its structure was established through spectral means and X-ray diffraction analysis, contributing to the understanding of quassinoids' structures (Polonsky et al., 1981).
Effects on Neuronal Development
- A study on MN9D dopaminergic cells demonstrated that simazine (a similar triazine herbicide) affects dopamine neuronal development-related factors. This suggests potential research applications of simarolide in neurobiology (Yu et al., 2016).
Herbicide Detection Techniques
- Techniques for detecting simazine, which shares a similar structure with simarolide, were developed using water-soluble polyelectrolytes in immunoassay. This could be relevant for simarolide detection and environmental monitoring (Yazynina et al., 1999).
Soil Interaction Studies
- Research on simazine's interaction with soil can provide insights into simarolide's environmental behavior and potential agricultural applications. Adsorption studies in different soil types were conducted for simazine, which might be applicable to simarolide (Flores et al., 2009).
Eigenschaften
CAS-Nummer |
1260-58-8 |
|---|---|
Produktname |
Simarolide |
Molekularformel |
C27H36O9 |
Molekulargewicht |
504.6 g/mol |
IUPAC-Name |
[(1S,2S,4S,6R,7S,9R,13R,14R,16R,17S)-4-hydroxy-2,6,14,17-tetramethyl-3,11-dioxo-14-[(3R)-5-oxooxolane-3-carbonyl]-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] acetate |
InChI |
InChI=1S/C27H36O9/c1-12-6-16(29)24(33)26(4)15(12)8-19-27(5)18(9-21(31)36-19)25(3,10-17(22(26)27)35-13(2)28)23(32)14-7-20(30)34-11-14/h12,14-19,22,29H,6-11H2,1-5H3/t12-,14-,15+,16+,17-,18+,19-,22-,25-,26+,27-/m1/s1 |
InChI-Schlüssel |
XNXXVFZJNZBURI-WCMQAIAJSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H](C[C@@]([C@@H]4CC(=O)O3)(C)C(=O)[C@@H]5CC(=O)OC5)OC(=O)C)C)C)O |
SMILES |
CC1CC(C(=O)C2(C1CC3C4(C2C(CC(C4CC(=O)O3)(C)C(=O)C5CC(=O)OC5)OC(=O)C)C)C)O |
Kanonische SMILES |
CC1CC(C(=O)C2(C1CC3C4(C2C(CC(C4CC(=O)O3)(C)C(=O)C5CC(=O)OC5)OC(=O)C)C)C)O |
Synonyme |
simarolide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



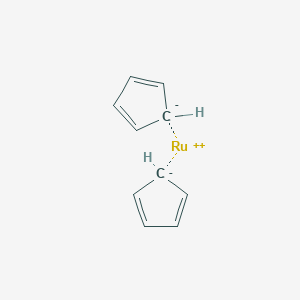
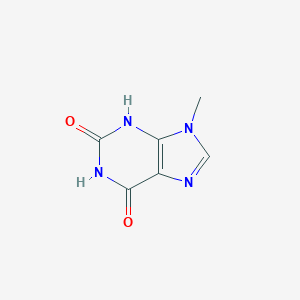


![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B73273.png)
